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Compound of Interest

Compound Name: (R)-Tert-leucinol

Cat. No.: B053256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tert-
leucinol, a chiral amino alcohol widely used as a building block in the synthesis of

pharmaceuticals and chiral ligands. The following sections detail its Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (R)-tert-leucinol.

¹H NMR Data
The ¹H NMR spectrum of (R)-tert-leucinol exhibits distinct signals corresponding to the

different protons in the molecule. The chemical shifts are influenced by the electronic

environment of each proton.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

-C(CH₃)₃ ~0.90 Singlet N/A

-CH(NH₂) ~2.8-3.0 Multiplet

-CH₂(OH) ~3.2-3.6 Multiplet

-NH₂ and -OH Broad Signal N/A

Note: The chemical shifts for the amine and hydroxyl protons can vary depending on the

solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm

-C(CH₃)₃ ~26-28

-C(CH₃)₃ ~33-35

-CH(NH₂) ~60-62

-CH₂(OH) ~65-67

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H (Alcohol) Stretching 3300-3400 Strong, Broad

N-H (Amine) Stretching 3100-3300 Medium, Broad

C-H (Alkyl) Stretching 2850-3000 Strong

N-H (Amine) Bending 1590-1650 Medium

C-O (Alcohol) Stretching 1000-1100 Strong

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectroscopic data for

(R)-tert-leucinol.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of (R)-tert-leucinol in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Data Acquisition:

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and

enhance the signal of the carbon atoms. A larger number of scans is generally required

due to the low natural abundance of the ¹³C isotope.

Data Processing:
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The raw data (Free Induction Decay - FID) is processed using a Fourier transform to

obtain the frequency-domain spectrum.

The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Integration of the ¹H NMR signals provides the relative ratio of the different types of

protons.

FT-IR Spectroscopy Protocol
As (R)-tert-leucinol is a low-melting solid or viscous liquid at room temperature, the thin film or

attenuated total reflectance (ATR) method is suitable for obtaining its IR spectrum.

Thin Film Method:

Sample Preparation:

Place a small drop of liquid (R)-tert-leucinol onto one face of a polished salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top and gently press to form a thin, uniform film of the sample

between the plates.

Data Acquisition:

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Attenuated Total Reflectance (ATR) Method:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small drop of (R)-tert-leucinol directly onto the ATR crystal.
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Data Acquisition:

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire the background and sample spectra as described for the thin film method.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like (R)-tert-leucinol.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (R)-Tert-leucinol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053256#spectroscopic-data-for-r-tert-leucinol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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